Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. This compound is characterized by a fused benzene and thiophene ring system, which imparts unique chemical properties. It is widely used in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a precursor compound, such as ethyl cyanoacetate, with a suitable thiophene derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as piperidine or triethylamine, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated, acylated, and aminated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has an amino group instead of an ethyl ester, which affects its reactivity and biological activity.
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The presence of a methyl group instead of an ethyl group influences its solubility and pharmacokinetic properties.
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid:
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFFGNMYPVCOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391299 | |
Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-12-7 | |
Record name | ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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